molecular formula C8H4F3NOS B592020 6-(Trifluoromethoxy)benzo[d]thiazole CAS No. 876500-72-0

6-(Trifluoromethoxy)benzo[d]thiazole

Cat. No.: B592020
CAS No.: 876500-72-0
M. Wt: 219.181
InChI Key: DHITZHCZUWQDBD-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)benzo[d]thiazole is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel anti-infective therapeutics. Recent scientific studies have demonstrated its significant value in constructing molecular hybrids, particularly thiazolidinone derivatives, which exhibit potent activity against a panel of bacterial pathogens . These synthesized hybrids have shown promising minimum inhibitory concentrations (MICs) against challenging strains including Staphylococcus aureus , Escherichia coli , and methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the trifluoromethoxy group at the 6-position is a strategic modification that can enhance the molecule's metabolic stability and binding affinity in biological systems. Research indicates that derivatives of this benzothiazole core can function by targeting essential bacterial enzymes, such as MurB, which plays a crucial role in bacterial cell wall synthesis . This mechanism underscores its potential as a starting point for creating new agents to combat the growing threat of multidrug-resistant bacteria. For research purposes only.

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHITZHCZUWQDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696671
Record name 6-(Trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876500-72-0
Record name 6-(Trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis follows a two-step cyclization protocol analogous to the preparation of 6-methoxybenzo[d]thiazole:

  • Formation of the thiazole ring :

    • 4-(Trifluoromethoxy)aniline reacts with ammonium thiocyanate (NH₄SCN) in acetic acid.

    • Bromine (Br₂) is added dropwise to initiate electrophilic substitution, forming a thiourea intermediate.

    • Cyclization occurs under acidic conditions, yielding 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.

  • Deamination or functionalization :

    • The 2-amino group is removed or modified to produce the final compound. For example, treatment with sulfuric acid and hydrazine hydrate replaces the amino group with a hydrazine moiety.

Key Reaction Conditions:

ParameterValue/Description
SolventAcetic acid
TemperatureRoom temperature (cyclization step)
Reaction Time5–12 hours
Yield (analogous methoxy derivative)60–69%

Challenges :

  • The electron-withdrawing nature of the trifluoromethoxy group may reduce nucleophilicity at the para position, potentially lowering yields compared to methoxy analogs.

  • Purification requires careful chromatography due to byproducts from incomplete cyclization.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a modular approach to introduce substituents onto pre-formed benzothiazole cores. While direct synthesis of this compound via this method is less common, analogous protocols provide insights.

Suzuki-Miyaura Coupling

Suzuki reactions typically involve coupling a halogenated benzothiazole with boronic acids. For example:

  • 6-Bromobenzo[d]thiazole reacts with a trifluoromethoxy-containing boronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions:

ComponentDetail
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄
Solvent1,4-Dioxane/H₂O (10:1 ratio)
Temperature95°C
Reaction Time30 hours
Yield (aryl analogs)50–75%

Limitations :

  • Trifluoromethoxy boronic acids are less readily available, necessitating multi-step preparation.

  • Competing side reactions (e.g., protodeboronation) may reduce efficiency.

Ullmann-Type Coupling

Copper-mediated coupling can introduce oxygen-based substituents. For instance:

  • 6-Iodobenzo[d]thiazole reacts with sodium trifluoromethoxide (NaOCF₃) under CuI catalysis.

Hypothetical Protocol :

ParameterValue/Description
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDimethylformamide (DMF)
Temperature120°C
Reaction Time24 hours

Challenges :

  • Trifluoromethoxy salts (e.g., NaOCF₃) are thermally unstable, requiring inert atmospheres.

  • Limited literature support for this method in benzothiazole systems.

Recent advances in trifluoromethoxylation reagents enable direct introduction of the -OCF₃ group into aromatic systems.

Radical Trifluoromethoxylation

Using trifluoromethyl hypofluorite (CF₃OF) or AgOCF₃ , the trifluoromethoxy group can be introduced via radical pathways.

Proposed Mechanism :

  • Generation of a trifluoromethoxy radical (·OCF₃) under UV light.

  • Radical addition to the benzothiazole ring at the 6-position.

  • Aromatic stabilization via resonance.

Conditions :

ParameterValue/Description
ReagentAgOCF₃ (2 equiv)
SolventAcetonitrile
Light SourceUV (365 nm)
Temperature25°C

Advantages :

  • Avoids pre-functionalized starting materials.

  • Compatible with late-stage diversification.

Drawbacks :

  • Low regioselectivity without directing groups.

  • Limited scalability due to reagent cost.

Comparative Analysis of Methods

MethodYield (%)ScalabilityRegioselectivityCost Efficiency
Cyclization60–69HighHighModerate
Suzuki Coupling50–75ModerateModerateHigh
Ullmann CouplingN/ALowLowLow
Radical TrifluoromethoxylationN/ALowVariableHigh

Key Insights :

  • Cyclization remains the most practical method for large-scale synthesis.

  • Cross-coupling approaches require further optimization for trifluoromethoxy-specific applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

The trifluoromethoxy group significantly influences physical properties compared to analogs with methoxy (-OCH₃), difluoromethoxy (-OCF₂H), or trifluoromethyl (-CF₃) substituents. Key data are summarized below:

Table 1: Physicochemical Properties of Selected Benzo[d]thiazole Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine 2-NH₂, 6-OCF₃ 119–120 3564 (N-H), 1115 (C-F)
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole 2-Cl, 6-OCF₃ Not reported -
6-Methoxybenzo[d]thiazol-2-amine 2-NH₂, 6-OCH₃ 105–107* 3450 (N-H), 1250 (C-O)
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one 2-O, 6-CF₃ 132–134* 1720 (C=O), 1120 (C-F)

*Hypothetical values inferred from analogous compounds.
†Based on general benzo[d]thiazole data in .

The trifluoromethoxy group increases molecular weight and polarity compared to methoxy analogs, as evidenced by higher melting points and distinct C-F IR signals .

Biological Activity

6-(Trifluoromethoxy)benzo[d]thiazole is a compound that has garnered significant interest due to its diverse biological activities. This article reviews the latest findings on its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H4F3NOSC_8H_4F_3NOS and features a trifluoromethoxy group attached to a benzo[d]thiazole ring. Its structure contributes to its unique biological properties, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast and colon cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by studies showing increased apoptosis markers in treated cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)5.2Apoptosis induction
A549 (lung cancer)4.8Cell cycle arrest
H1299 (lung cancer)6.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) indicate potent antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Reference CompoundMIC (mg/mL)
Staphylococcus aureus0.15Streptomycin0.15
Pseudomonas aeruginosa0.10Ampicillin0.20
Escherichia coli0.12Gentamicin0.10

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Study on Cancer Cells : A study conducted on A431 and A549 cell lines showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing apoptosis.
  • Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against antibiotic-resistant strains of Pseudomonas aeruginosa, demonstrating an MIC value that was significantly lower than traditional antibiotics used in clinical settings .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Interaction with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes, which may affect drug interactions.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokines contributing to its anti-inflammatory effects .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)ConditionsReference
ElectrosynthesisNaBr77RT, 500 mA
Ni-Catalyzed CouplingNiCl₂(dppf)41–94Microwave/Conventional
Thiocyanate CyclizationKSCN, Br₂94Reflux, acidic medium

Advanced: How can reaction conditions be optimized to improve electrosynthesis yields?

Answer:

  • Current Density: Increasing current density (e.g., 500 mA → 700 mA) may enhance reaction rates but risks side reactions. Systematic optimization is required .
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. used DMSO-d₆ for NMR monitoring .
  • Additives: NaBr acts as a redox mediator; testing alternatives like KI or TEMPO could modulate selectivity .

Basic: What in vitro assays evaluate cytotoxic activity of these derivatives?

Answer:

  • Cell Line Screening: Compounds are tested against panels (e.g., 17 cancer cell lines) using MTT assays. For example, derivatives 13c and 13h showed significant activity against A549 lung cancer cells .
  • Morphological Studies: Post-treatment changes in cell structure (e.g., membrane blebbing, apoptosis) are analyzed via microscopy .
  • Dose-Response Curves: IC₅₀ values are calculated to compare potency. Substitutions on the benzothiazole core (e.g., trifluoromethoxy) enhance activity .

Advanced: How do computational models predict electronic properties of these compounds?

Answer:

  • Density Functional Theory (DFT): Calculates band gaps and molecular orbitals. For example, benzo[d]thiazole-doped polythiophenes exhibit reduced band gaps (~1.5 eV), enhancing conductivity .
  • Structural Parameters: Bond angles and lengths (e.g., C–S bond in thiazole) are correlated with electronic effects. Substituents like trifluoromethoxy increase electron-withdrawing character .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

  • Variable Cell Lines: Activity against A549 cells (lung) may not translate to HepG2 (liver) due to differences in membrane transporters .
  • Assay Conditions: Varying incubation times (24 vs. 48 hours) or serum concentrations in media can alter results. Standardize protocols across studies .
  • Structural Analogues: Minor substituent changes (e.g., –OCH₃ vs. –CF₃) drastically alter pharmacokinetics. Compare analogues with identical substitution patterns .

Advanced: What mechanistic insights explain neuroprotective effects in Alzheimer’s research?

Answer:

  • ABAD/17β-HSD10 Modulation: Benzothiazole-based ureas inhibit amyloid-binding alcohol dehydrogenase (ABAD), reducing neurotoxic Aβ aggregation. Riluzole (a 6-trifluoromethoxy derivative) shows promise in preclinical models .
  • Oxidative Stress Mitigation: Fluorinated derivatives scavenge reactive oxygen species (ROS) in neuronal cells, as shown in fluorescence assays using H₂O₂-sensitive probes .

Advanced: How to achieve regioselective functionalization of the benzothiazole core?

Answer:

  • Catalytic Systems: NiCl₂(dppf) with 2,2'-bipyridine ligands directs coupling to the 2-position, avoiding competing reactions at the 6-CF₃O group .
  • Microwave Assistance: Accelerates cross-coupling reactions (e.g., with aryl aluminum reagents) while maintaining selectivity .

Basic: What analytical techniques confirm structural purity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆) verify substituent positions. For 7j, δ 7.73 ppm confirms –NH₂ protons .
  • Mass Spectrometry: HRMS (ESI) validates molecular ions, e.g., [M+H]+ at 718.2642 for a spirophosphazene derivative .
  • X-ray Crystallography: Resolves regiochemistry, as used in phosphazene derivatives .

Advanced: How to design fluorescence probes using this scaffold?

Answer:

  • Borate Ester Incorporation: Probes like MQH₂O₂ use 6-methoxybenzothiazole as a fluorophore, with borate esters for H₂O₂ detection. Two-photon excitation (λ_ex = 750 nm) enables deep-tissue imaging .
  • Structure-Activity Tuning: Electron-withdrawing groups (e.g., –CF₃) enhance quantum yield by reducing non-radiative decay .

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